molecular formula C11H12O3 B2886411 Ethyl 2,3-dihydro-1-benzofuran-3-carboxylate CAS No. 959016-57-0

Ethyl 2,3-dihydro-1-benzofuran-3-carboxylate

Cat. No. B2886411
CAS RN: 959016-57-0
M. Wt: 192.214
InChI Key: SNFFLMIXGRNVJZ-UHFFFAOYSA-N
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Description

Ethyl 2,3-dihydro-1-benzofuran-3-carboxylate is a compound that is used as a starting material in the synthesis of (dihydro)benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives, which are known to have anticancer properties .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross coupling . Another method involves the construction of two fused rings from nonaromatic precursors, a task that is challenging in heterocyclic chemistry .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C11H12O3/c1-2-13-11(12)9-7-14-10-6-4-3-5-8(9)10/h3-6,9H,2,7H2,1H3 . The molecular weight of this compound is 192.21 .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve several steps. For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .

Scientific Research Applications

Synthesis and Characterization

  • Ethyl 2,3-dihydro-1-benzofuran-3-carboxylate is used in the synthesis of various benzofuran derivatives, which have shown potential in inhibiting HIV-1 and HIV-2 replication in cell culture at non-toxic concentrations (Mubarak et al., 2007).

Chemical Synthesis Methods

  • This compound is synthesized using salicylaldehyde, ethyl chloroacetate, and K2CO3, with KI as a catalyst. The process achieves a product purity of 98% and a yield of 67.7% (Wang Tao-tao, 2012).

Application in Novel Compound Synthesis

  • It is instrumental in the synthesis of novel methylenedioxy-bearing quinoline-3-carboxylic acid derivatives and benzo[h]quinoline-3-carboxylic acid derivatives, showcasing its versatility in creating diverse chemical structures (Gao et al., 2011); (Gao et al., 2012).

High-Performance Liquid Chromatography (HPLC) Analysis

  • It has been utilized in HPLC methods for quality control in synthesis processes, demonstrating its application in analytical chemistry (L. Fen, 2010).

Biological Activities and Pharmacological Potential

Molecular Structure and Crystallography

  • Studies on its molecular structure and crystallography have been conducted, providing insight into its chemical properties and potential applications in material science (Choi et al., 2009).

Chemical Reactions and Properties

  • It is also involved in various chemical reactions, such as cyclopropanation and cis/trans isomerization, which are important in organic synthesis and the study of reaction mechanisms (Dicker et al., 1984); (Shen Yong-jia, 2010).

Role in Medicinal Chemistry

  • It serves as a key intermediate in the synthesis of compounds with potential medicinal applications, such as anti-tuberculosis agents (Thorat et al., 2016).

Future Directions

The future directions for research on ethyl 2,3-dihydro-1-benzofuran-3-carboxylate and its derivatives are promising. Given their potential as anticancer agents and other biological activities, these compounds are likely to continue to attract the attention of chemical and pharmaceutical researchers worldwide .

properties

IUPAC Name

ethyl 2,3-dihydro-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-2-13-11(12)9-7-14-10-6-4-3-5-8(9)10/h3-6,9H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNFFLMIXGRNVJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1COC2=CC=CC=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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